molecular formula C14H10N2O2 B1210415 9(10H)-Acridone carboxamide CAS No. 37760-72-8

9(10H)-Acridone carboxamide

Cat. No.: B1210415
CAS No.: 37760-72-8
M. Wt: 238.24 g/mol
InChI Key: UWRRBLDAEWEWRC-UHFFFAOYSA-N
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Description

9(10H)-Acridone carboxamide is a heterocyclic organic compound that belongs to the acridone family It is characterized by the presence of a carboxamide group attached to the acridone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridone carboxamide typically involves the amidation of acridone derivatives. One common method is the reaction of acridone with carboxylic acid derivatives in the presence of coupling agents such as carbodiimides. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9(10H)-Acridone carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9(10H)-Acridone carboxamide has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and dyes .

Mechanism of Action

The mechanism of action of 9(10H)-Acridone carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with proteins, inhibiting their activity and leading to therapeutic effects. Additionally, the acridone core can intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined acridone and carboxamide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

9-oxo-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-14(18)10-6-3-5-9-12(10)16-11-7-2-1-4-8(11)13(9)17/h1-7H,(H2,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRRBLDAEWEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191208
Record name 9(10H)-Acridone carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37760-72-8
Record name 9(10H)-Acridone carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(10H)-Acridone carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 9-oxo-10H-acridine-4-carboxamide in pharmacological research?

A1: While 9-oxo-10H-acridine-4-carboxamide itself isn't directly studied in the provided research, it forms a key structural component of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide (GF120918). GF120918 is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both efflux transporters influencing drug distribution. [, ] Understanding GF120918's interaction with these transporters helps researchers study drug penetration into the central nervous system and peripheral nerves.

Q2: Does the presence of P-gp inhibitors like GF120918 significantly affect the brain penetration of anti-HIV drugs like Abacavir?

A3: Research suggests that while GF120918 can inhibit P-gp, its impact on Abacavir's brain penetration might not be the sole determining factor. Studies show that while GF120918 increased Abacavir plasma concentrations, the brain/plasma concentration ratios increased with P-gp inhibitors in both wild-type and Bcrp1-/- mice. [] This indicates that while P-gp plays a role, other factors and transporters likely contribute to Abacavir's brain distribution.

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